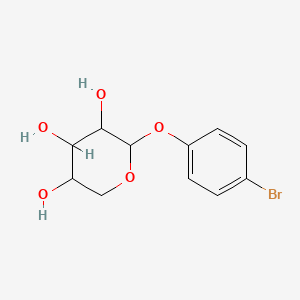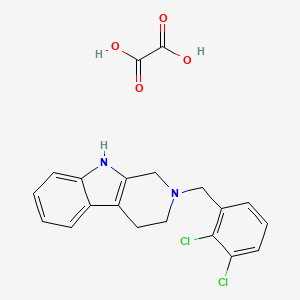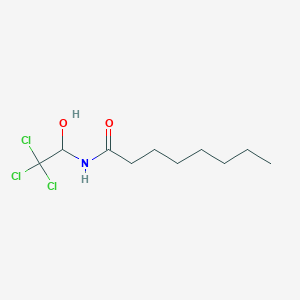![molecular formula C21H14O8S2 B5085386 4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid, commonly known as CTSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTSP is a sulfonated phthalic acid derivative that has shown promising results in the areas of biomedical research, pharmaceuticals, and environmental science.
科学的研究の応用
CTSP has been extensively studied for its potential applications in various fields of scientific research. In the field of biomedical research, CTSP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis, cancer, and cardiovascular disease. In the pharmaceutical industry, CTSP has been used as a building block for the synthesis of various drugs, including antitumor agents and anti-inflammatory drugs. CTSP has also been used in the field of environmental science as a fluorescent probe for the detection of heavy metal ions in water.
作用機序
The mechanism of action of CTSP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CTSP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CTSP has also been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
CTSP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CTSP can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. CTSP has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In animal studies, CTSP has been shown to have anti-inflammatory effects, reducing the severity of inflammation in models of arthritis and colitis.
実験室実験の利点と制限
One advantage of CTSP is its versatility in the laboratory. CTSP can be easily synthesized and modified to produce a range of derivatives with different properties. This makes it a useful tool for studying the activity of enzymes and signaling pathways. However, one limitation of CTSP is its potential toxicity. CTSP has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of CTSP. One area of interest is the development of CTSP-based drugs for the treatment of various diseases. Another area of interest is the use of CTSP as a fluorescent probe for the detection of heavy metal ions in water. Additionally, further studies are needed to fully understand the mechanism of action of CTSP and its potential toxicity. Overall, CTSP is a promising compound with a wide range of potential applications in various fields of scientific research.
合成法
CTSP can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with 4-aminothiophenol to form 4-(4-aminothiophenyl)phthalic acid. The resulting compound is then sulfonated using sulfuric acid to produce 4-(4-aminothiophenyl)phthalic acid-2-sulfonic acid. Finally, the compound is oxidized using potassium permanganate to yield CTSP.
特性
IUPAC Name |
4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfanylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8S2/c22-19(23)12-1-6-15(7-2-12)31(28,29)16-8-3-13(4-9-16)30-14-5-10-17(20(24)25)18(11-14)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACLXLZSEHMSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)


![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)